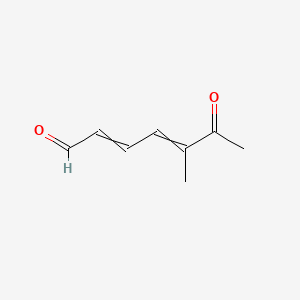
5-Methyl-6-oxohepta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 5. It is a naturally occurring aldehyde found in various food sources such as fish, meat, and vegetables, contributing to their characteristic flavor and aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methyl-6-oxohepta-2,4-dienal involves the Vilsmeier reaction of α-oxo-ketenedithioacetals. This method is known for its efficiency and simplicity in producing dienals. The reaction conditions typically involve the use of formylating agents and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the same Vilsmeier reaction, scaled up to meet commercial demands. The process involves careful control of reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-6-oxohepta-2,4-dienal has several applications in scientific research:
Synthesis of Natural Products: It serves as a key intermediate in the synthesis of natural products like strobilurin B.
Facile Synthesis Methods: The compound is used in the development of new synthesis methods for dienals.
Palladium-Catalyzed Cross-Coupling Reactions: It is employed in palladium-catalyzed cross-coupling reactions with functional organozinc reagents.
Atmospheric Chemistry Studies: The compound is studied in the context of atmospheric chemistry, particularly in the oxidation of toluene.
Aerobic Degradation Studies: It is a product in the aerobic degradation of certain nitrotoluenes, relevant to environmental chemistry.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-oxohepta-2,4-dienal involves its reactivity as an aldehyde and a conjugated diene. The compound can undergo nucleophilic addition at the aldehyde group and electrophilic addition at the conjugated double bonds. These reactions are facilitated by the electron-withdrawing nature of the oxo group, which activates the molecule towards various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Hepta-2,4-dienal: Similar structure but lacks the methyl and oxo groups.
2-Methyl-6-oxohepta-2,4-dienal: Similar structure with a methyl group at position 2 instead of 5.
6-Oxohepta-2,4-dienal: Lacks the methyl group at position 5.
Uniqueness
5-Methyl-6-oxohepta-2,4-dienal is unique due to the specific positioning of the methyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
5-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(8(2)10)5-3-4-6-9/h3-6H,1-2H3 |
Clave InChI |
YNQYKBMYTYYVJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=CC=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


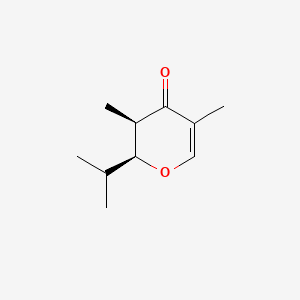
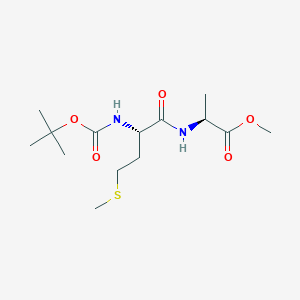
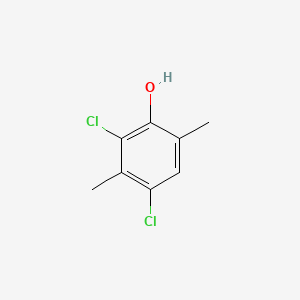
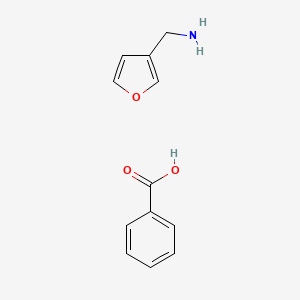
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
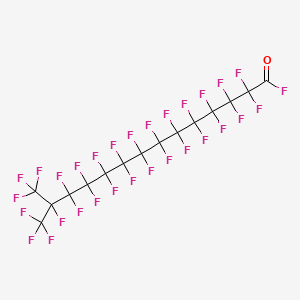
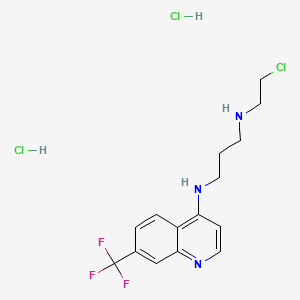
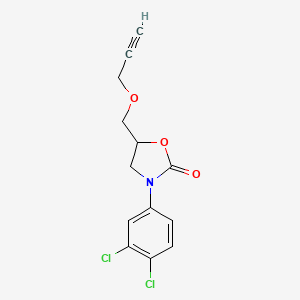
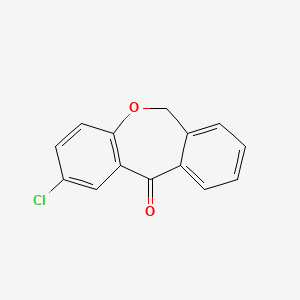
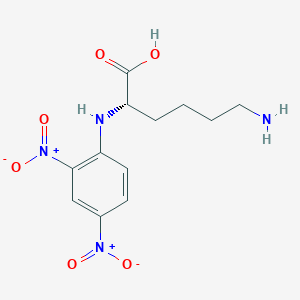
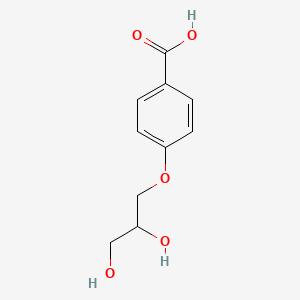
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
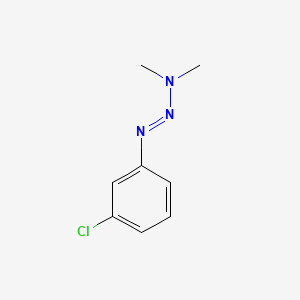
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
